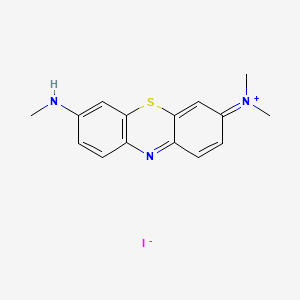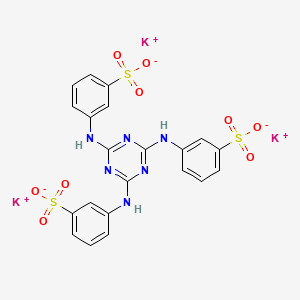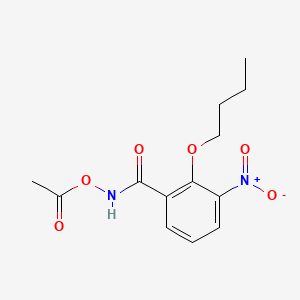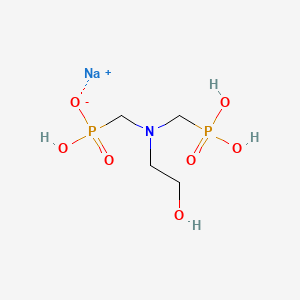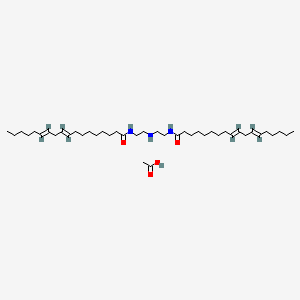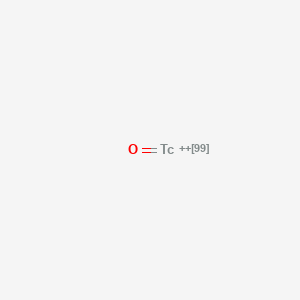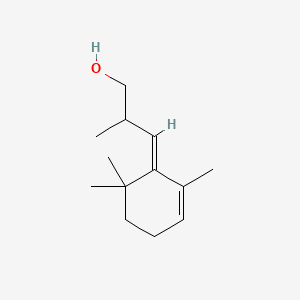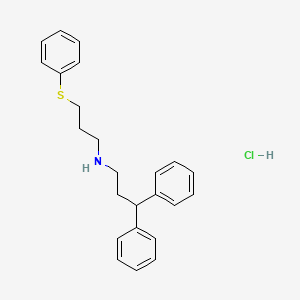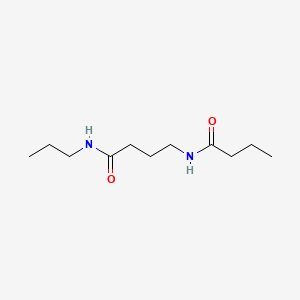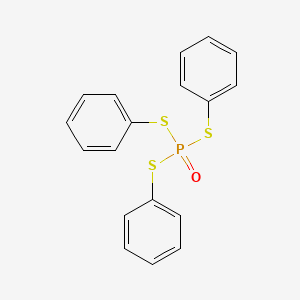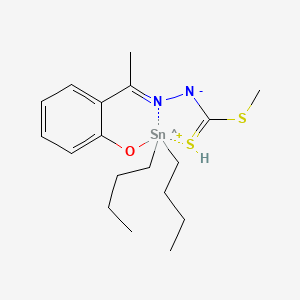
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- is a complex organotin compound derived from Schiff base ligands. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metals. This particular compound features a dibutyltin moiety coordinated to a hydrazinecarbodithioate ligand, which includes a 2-hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- typically involves the reaction of dibutyltin dichloride with the Schiff base ligand. The Schiff base ligand is prepared by condensing thiourea with ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Substitution: The dibutyltin moiety can undergo substitution reactions with other ligands, altering the coordination environment around the tin center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of tin, while substitution reactions can result in new organotin complexes with different ligands.
Scientific Research Applications
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of tin.
Mechanism of Action
The mechanism of action of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- involves its ability to form stable complexes with various biological molecules. The compound’s tridentate ligand allows it to interact with multiple coordination sites on target molecules, leading to its biological activity. Molecular docking studies have shown that the compound can intercalate with DNA, disrupting its function and leading to cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)thiourea): This compound is similar in structure but lacks the carbodithioate group.
Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)-: Another similar compound with slight variations in the ligand structure.
Uniqueness
The uniqueness of Tin, dibutyl(methyl(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbodithioato(2-)-N2,O2,S1’)- lies in its specific ligand structure, which provides a unique coordination environment for the tin center. This results in distinct chemical and biological properties compared to other organotin compounds.
Properties
CAS No. |
84605-79-8 |
|---|---|
Molecular Formula |
C18H29N2OS2Sn |
Molecular Weight |
472.3 g/mol |
InChI |
InChI=1S/C10H12N2OS2.2C4H9.Sn/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13;2*1-3-4-2;/h3-6H,1-2H3,(H2,11,12,13,14);2*1,3-4H2,2H3;/q;;;+1/p-1 |
InChI Key |
ZECDHNKOXWABSK-UHFFFAOYSA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)OC1=CC=CC=C1/C(=N/[N-]C(=[SH+])SC)/C |
Canonical SMILES |
CCCC[Sn](CCCC)OC1=CC=CC=C1C(=N[N-]C(=[SH+])SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
